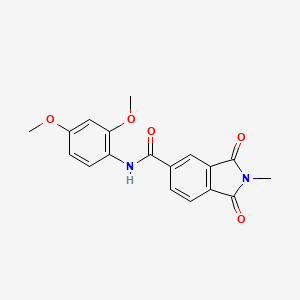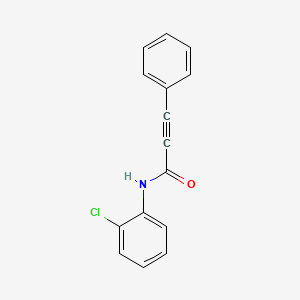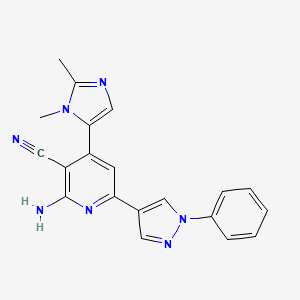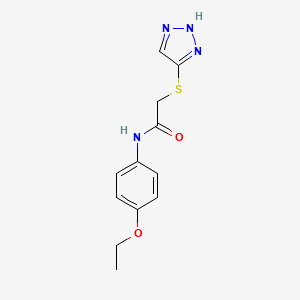
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CPT, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. CPT belongs to the class of compounds known as camptothecins, which are known to inhibit the activity of DNA topoisomerase I, an enzyme involved in DNA replication and transcription.
Mechanism of Action
The anticancer activity of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is thought to be due to its ability to inhibit the activity of DNA topoisomerase I. This enzyme is involved in the unwinding of DNA during replication and transcription, and inhibition of its activity leads to the accumulation of DNA strand breaks and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit a number of other biochemical and physiological effects. For example, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP. This inhibition leads to an increase in intracellular levels of cyclic AMP, which can have a number of physiological effects, including the relaxation of smooth muscle.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it exhibits potent anticancer activity against a wide range of cancer cell lines. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could increase its availability for research purposes. Another area of research could focus on the development of new derivatives of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide with improved anticancer activity and reduced toxicity. Finally, research on the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide and its derivatives could provide insights into the development of new anticancer agents with novel mechanisms of action.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with phthalic anhydride. The final step involves the reduction of the resulting isoindolinecarboxamide with lithium aluminum hydride.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including those derived from lung, breast, colon, and ovarian cancers. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-13(12)18(20)23)16(21)19-14-7-5-11(24-2)9-15(14)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPFPDGQIYSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole](/img/structure/B5440379.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440390.png)

![2-({2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5440408.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5440411.png)

![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5440423.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5440425.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-3-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440428.png)
![N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B5440434.png)
![1-[4-(benzyloxy)phenyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5440450.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5440455.png)
